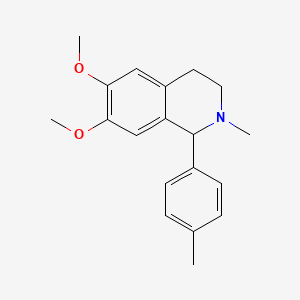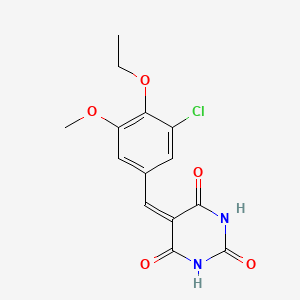![molecular formula C12H14N4O B5108133 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)
6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one, also known as MPT, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MPT belongs to the class of triazine derivatives, which have been shown to exhibit various biological activities, including antitumor, antiviral, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and angiogenesis. 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to activate the p53 tumor suppressor pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has been found to increase the levels of reactive oxygen species, which can induce apoptosis in cancer cells, and to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one is its broad spectrum of biological activities, which makes it a useful tool for studying various cellular processes and diseases. In addition, 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one is relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations associated with the use of 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the cell type and concentration used. In addition, the exact mechanism of action of 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one. One area of interest is the development of novel 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one derivatives with improved therapeutic properties, such as increased potency and selectivity. Another area of interest is the investigation of the synergistic effects of 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one in combination with other anticancer agents, such as chemotherapy and radiation therapy.
In addition, there is a need for further research on the mechanism of action of 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one, which could lead to the identification of new targets for cancer therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one in humans, which could pave the way for its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with 1-phenylethylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular diseases. In oncology, 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
In neurology, 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has been shown to have neuroprotective effects against various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and to improve cognitive function in animal models.
In cardiovascular diseases, 6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has been shown to have vasodilatory effects and to improve endothelial function, which may have potential therapeutic applications in the treatment of hypertension and atherosclerosis.
Propriétés
IUPAC Name |
6-methyl-5-(1-phenylethylamino)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8(10-6-4-3-5-7-10)13-11-9(2)15-16-12(17)14-11/h3-8H,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRABUSMABCYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)
![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)



![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)


![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)